molecular formula C20H16Cl2O3 B11166127 7-[(2,6-dichlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(2,6-dichlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11166127
M. Wt: 375.2 g/mol
InChI Key: MGEJSQUDPCQMMT-UHFFFAOYSA-N
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Description

7-[(2,6-dichlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with the molecular formula C20H16Cl2O3. This compound is known for its unique chemical structure, which includes a dichlorobenzyl group and a chromenone core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,6-dichlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps. One common method includes the selective benzylic bromination of 2,6-dichlorotoluene to form 2,6-dichlorobenzyl bromide, which is then reacted with a chromenone derivative under specific conditions . The reaction conditions often involve the use of oxidants like hydrogen peroxide and bromine sources like hydrobromic acid in a microchannel reactor under light irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-[(2,6-dichlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the chromenone core or the dichlorobenzyl group.

    Substitution: The dichlorobenzyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-[(2,6-dichlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2,6-dichlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[(2,6-dichlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one lies in its specific substitution pattern and the presence of both a dichlorobenzyl group and a chromenone core. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H16Cl2O3

Molecular Weight

375.2 g/mol

IUPAC Name

7-[(2,6-dichlorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C20H16Cl2O3/c1-11-18(24-10-15-16(21)6-3-7-17(15)22)9-8-13-12-4-2-5-14(12)20(23)25-19(11)13/h3,6-9H,2,4-5,10H2,1H3

InChI Key

MGEJSQUDPCQMMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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